molecular formula C12H18N2O B8191891 5-Amino-1-benzyl-piperidin-3-ol

5-Amino-1-benzyl-piperidin-3-ol

Cat. No.: B8191891
M. Wt: 206.28 g/mol
InChI Key: QMKYJTGXQLHCRZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Proton NMR spectra of piperidine derivatives typically show distinct signals for the piperidine ring protons, benzyl aromatic protons, and functional groups. For the (3R,5S)-isomer:

  • Aromatic protons : A multiplet at δ 7.2–7.4 ppm integrates to five protons, corresponding to the benzyl group.
  • Piperidine protons : The H-3 (hydroxyl-bearing) and H-5 (amino-bearing) protons appear as doublets of doublets (δ 3.5–4.0 ppm) due to coupling with adjacent protons and the hydroxyl/amino groups.
  • Amino and hydroxyl protons : Broad singlets at δ 1.5–2.5 ppm (NH₂) and δ 5.0–5.5 ppm (OH), though these may shift depending on solvent and temperature.

Infrared (IR) and Raman Spectroscopy

IR spectra would exhibit key absorption bands:

  • N-H stretch : 3300–3500 cm⁻¹ (amine primary).
  • O-H stretch : 3200–3600 cm⁻¹ (hydroxyl).
  • C-N stretch : 1250–1350 cm⁻¹.
  • Aromatic C-H bend : 700–900 cm⁻¹.
    Raman spectroscopy complements IR by highlighting symmetric vibrations, such as the piperidine ring breathing mode near 800 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry of the compound would show:

  • Molecular ion peak : m/z 206.28 ([M]⁺), consistent with its molecular formula C₁₂H₁₈N₂O.
  • Key fragments :
    • Loss of hydroxyl group (m/z 189.25, [M–OH]⁺).
    • Benzyl cleavage (m/z 91.11, [C₇H₇]⁺).
    • Piperidine ring fragmentation (m/z 84.08, [C₅H₁₀N]⁺).

Properties

IUPAC Name

5-amino-1-benzylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKYJTGXQLHCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzyl-piperidin-3-ol typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of piperidinones, which can be achieved using palladium-catalyzed reactions . Another approach involves the use of esters of 3-oxocarboxylic acid, which undergoes dehydration in an acidic environment to form tetrahydropyridine intermediates .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yields and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzyl-piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce piperidines with different substituents .

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-benzyl-piperidin-3-ol serves as a crucial building block in the development of pharmaceutical compounds targeting neurological disorders. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at conditions such as depression, anxiety, and other neuropsychiatric disorders.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.

Biological Studies

The compound is also significant in biological research for studying enzyme inhibition and receptor binding. Its potential to act as a ligand for sigma receptors has been explored, indicating its role in modulating biological pathways that could lead to therapeutic applications .

Industrial Applications

In industrial settings, this compound is employed in the production of fine chemicals and specialty materials. Its utility in large-scale synthesis processes highlights its importance in the pharmaceutical industry .

Case Study 1: Antiviral Activity

A study investigated derivatives of this compound for their antiviral properties against coxsackievirus B2. Certain derivatives exhibited significant protective effects in cell cultures, suggesting potential for further development into antiviral agents .

Case Study 2: Receptor Interaction

Another investigation focused on the interaction of this compound with sigma receptors. The results indicated that it acts as a high-affinity ligand for these receptors, which are implicated in various neuropsychiatric disorders. This finding suggests potential therapeutic applications in treating conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and benzyl groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

5-Amino-1-benzyl-piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group and a benzyl group. This unique structure allows for various chemical modifications, enhancing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways:

  • Enzyme Inhibition : It can inhibit enzymes involved in neurotransmitter synthesis, potentially affecting neurological functions.
  • Receptor Binding : The compound may interact with receptors such as CC chemokine receptors, modulating immune responses .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, showing effectiveness in inhibiting bacterial growth.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Mycobacterium tuberculosis1816 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The findings indicated:

  • Cell Viability Reduction : A dose-dependent reduction in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analysis showed an increase in early and late apoptotic cells at higher concentrations.

Research Applications

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds targeting various diseases, particularly neurological disorders. Its role in organic synthesis is significant, allowing for the creation of complex organic molecules.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is provided:

Compound Key Features Biological Activity
PiperidineBasic structure without substitutionsLimited biological activity
PiperidinonesContains a carbonyl groupModerate antimicrobial properties
(3R,5S)-5-Amino-1-benzyl-piperidin-3-olEnantiomer with different biological activitiesVaried receptor interactions

Q & A

Basic: How can researchers optimize the synthesis conditions of 5-Amino-1-benzyl-piperidin-3-ol?

Methodological Answer:
Use factorial experimental design to systematically evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2<sup>k</sup> factorial design allows identification of main effects and interactions between variables, reducing trial-and-error approaches . Post-synthesis, validate purity via HPLC or NMR and correlate outcomes with reaction parameters using regression analysis to refine conditions .

Advanced: What computational strategies are effective for modeling the stereochemical outcomes of this compound derivatives?

Methodological Answer:
Employ density functional theory (DFT) to predict stereoselectivity in reactions involving chiral centers. Pair this with molecular dynamics simulations to assess solvent effects and transition-state stabilization. Tools like COMSOL Multiphysics integrated with AI-driven algorithms can automate parameter optimization and validate computational predictions against experimental data .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
Combine NMR spectroscopy (1H/13C, 2D-COSY) to resolve stereochemistry and hydrogen bonding patterns. Supplement with mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography (if crystalline) for absolute configuration determination. Cross-validate results with computational IR/Raman spectra to resolve ambiguities .

Advanced: How should researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:
Adopt a systematic validation framework :

Replicate experiments under standardized conditions (e.g., ISO/IEC 17025 protocols).

Use meta-analysis to compare datasets across studies, identifying variables like assay type (e.g., cell-based vs. enzymatic) or purity thresholds.

Apply Bayesian statistical models to quantify uncertainty and isolate confounding factors (e.g., solvent residues, isomer ratios) .

Basic: What experimental design principles apply to studying the compound’s reactivity in multicomponent reactions?

Methodological Answer:
Implement orthogonal array testing (e.g., Taguchi methods) to screen reaction variables (substrate ratios, catalysts) efficiently. Use ANOVA to identify statistically significant factors and construct response surface models for reaction optimization .

Advanced: How can researchers elucidate the mechanism of this compound’s interaction with biological targets?

Methodological Answer:
Combine isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular docking simulations (e.g., AutoDock Vina) to predict binding poses. Validate hypotheses with mutagenesis studies (e.g., alanine scanning) to identify critical residues. Cross-reference with in situ NMR or cryo-EM data for dynamic interaction mapping .

Basic: What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Methodological Answer:
Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply Bland-Altman plots to assess agreement between replicates and bootstrapping to estimate confidence intervals. Ensure compliance with FAIR data principles for reproducibility .

Advanced: How can machine learning enhance structure-activity relationship (SAR) studies of this compound?

Methodological Answer:
Train graph neural networks (GNNs) on curated datasets of analogs to predict bioactivity. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance (e.g., substituent effects). Validate models with adversarial validation to detect dataset biases .

Basic: What protocols ensure reproducibility in synthesizing this compound?

Methodological Answer:
Document all variables (e.g., batch-specific reagent purity, humidity) using electronic lab notebooks (ELNs) . Standardize purification methods (e.g., flash chromatography gradients) and share raw data (NMR FID files, chromatograms) via repositories like Zenodo .

Advanced: How do ontological frameworks guide hypothesis generation for this compound’s novel applications?

Methodological Answer:
Adopt a systems chemistry ontology to map interactions between molecular properties (e.g., logP, H-bond donors) and biological pathways. Use semantic web tools (e.g., RDF triples) to link experimental data with public databases (ChEMBL, PubChem) for hypothesis prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.